molecular formula C10H8BrFO2 B13049839 (2e)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester CAS No. 959961-64-9

(2e)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester

Cat. No.: B13049839
CAS No.: 959961-64-9
M. Wt: 259.07 g/mol
InChI Key: CRHGUYSSCRYBIO-HWKANZROSA-N
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Description

(2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester (CAS: 959961-64-9) is an α,β-unsaturated ester with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol. Its structure features a 3-bromo-4-fluorophenyl group attached to a propenoic acid methyl ester backbone in the E-configuration (trans geometry). The compound’s SMILES representation is COC(=O)/C=C/c1ccc(F)c(Br)c1 .

This structural motif is common in intermediates for pharmaceuticals or bioactive molecules, as seen in , where a related compound serves as a precursor to the histone deacetylase inhibitor panobinostat .

Properties

CAS No.

959961-64-9

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6H,1H3/b5-3+

InChI Key

CRHGUYSSCRYBIO-HWKANZROSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)F)Br

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Precursor: 3-Bromo-4-fluorobenzaldehyde

The aromatic aldehyde precursor, 3-bromo-4-fluorobenzaldehyde, is critical for subsequent condensation reactions to form the propenoic acid ester. Its preparation involves selective bromination of 4-fluorobenzaldehyde:

  • Method:
    • Dissolve 4-fluorobenzaldehyde in dichloromethane to form solution A.
    • Prepare solution B by dissolving sodium bromide in water and acidifying with hydrochloric acid.
    • Mix solutions A and B, apply ultrasonic waves, and add sodium hypochlorite dropwise under stirring.
    • After completion, carry out ultrasonic treatment, maintain temperature control, and allow phase separation.
    • Wash, dry, and recrystallize the crude product by bulk melting crystallization at 31 °C to obtain pure 3-bromo-4-fluorobenzaldehyde.

This method offers a controlled bromination with good selectivity and purity, essential for downstream reactions.

Knoevenagel Condensation to Form the α,β-Unsaturated Ester

The classical approach to synthesize (2E)-3-(3-bromo-4-fluorophenyl)-2-propenoic acid, methyl ester is via Knoevenagel condensation between the aromatic aldehyde and methyl acetate derivatives or methyl malonate derivatives:

  • Reaction:

    • Condense 3-bromo-4-fluorobenzaldehyde with methyl acetate or methyl acetoacetate in the presence of a base catalyst such as piperidine or sodium hydroxide.
    • The reaction typically proceeds under reflux in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, which enhance solubility and reaction rates.
  • Conditions:

    • Temperature range: 25–130 °C depending on solvent and catalyst.
    • Reaction time: Several hours (e.g., 3.5 to 6 hours) with stirring under inert atmosphere to prevent side reactions.
    • Post-reaction workup involves acidification to pH ~1 with hydrochloric acid, extraction with ethyl acetate or methylene chloride, washing with aqueous sulfate solutions, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Purification:

    • Crystallization from aqueous acetic acid or recrystallization from suitable solvents to yield the pure methyl ester product.

Alternative Synthesis via Malonate Derivatives

The preparation of related hydratropic acid esters and their derivatives involves the use of dialkyl malonates substituted with halogenated aromatic rings:

  • Example Process:
    • React diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate with sodium chloride in dimethyl sulfoxide under nitrogen atmosphere at 130–180 °C for about 6 hours.
    • After cooling, dilute with water and ethyl acetate, separate layers, wash, dry, and concentrate to obtain the corresponding ethyl 2-(3-fluoro-4-nitrophenyl)propionate.
    • Subsequent reduction and esterification steps lead to the methyl ester of the desired propenoic acid derivative.

This approach is adaptable for introducing various substituents on the aromatic ring, including bromine and fluorine, by selecting appropriate starting materials.

Bromination of Aromatic Methyl Esters (Side Chain Bromination)

An alternative preparative route involves bromination of methyl esters of substituted benzoic acids:

  • Method:

    • Brominate corresponding 3-methylbenzoic acid methyl esters using N-bromosuccinimide (NBS) or other brominating agents under free-radical conditions.
    • Radical initiators such as azoisobutyronitrile or dibenzoyl peroxide facilitate the reaction, typically conducted in inert solvents like methylene chloride, chloroform, or acetonitrile at 40–100 °C under reflux.
  • Notes:

    • Electron-withdrawing groups (e.g., fluorine) on the aromatic ring may hinder bromination efficiency, requiring optimization of reaction conditions.
    • The brominated methyl ester can then be converted to the α,β-unsaturated ester by elimination or condensation reactions.

Comparative Data Table of Preparation Methods

Preparation Step Method/Conditions Solvents Used Yield & Notes Reference
Bromination of 4-fluorobenzaldehyde Ultrasonic-assisted bromination with NaBr, HCl, NaOCl Dichloromethane, water Pure product via crystallization at 31 °C
Knoevenagel condensation Base-catalyzed condensation (NaOH or piperidine) Dimethylformamide, dimethyl sulfoxide Reaction at 25–130 °C, hours-long; acid workup and extraction
Malonate derivative route Heating diethyl malonate derivatives with NaCl under N2 Dimethyl sulfoxide 6 h at 130–180 °C; isolation by extraction and drying
Side chain bromination of methyl esters Radical bromination with NBS and azo initiators Methylene chloride, chloroform, acetonitrile 40–100 °C reflux; yields vary with substituents

Research Findings and Considerations

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are preferred for condensation reactions due to their ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.

  • Temperature Control: Maintaining reaction temperature within specified ranges (e.g., 25–30 °C for initial base addition, then up to 180 °C for heating steps) is critical to avoid side reactions and decomposition.

  • Purification Techniques: Acidification followed by liquid-liquid extraction and drying over anhydrous sodium sulfate is a standard procedure. Crystallization from aqueous acetic acid solutions often yields high-purity products.

  • Halogen Effects: The presence of bromine and fluorine on the aromatic ring influences reactivity and selectivity. Electron-withdrawing fluorine can reduce the rate of electrophilic bromination, necessitating optimized conditions.

  • Safety and Environmental Aspects: Use of halogenated solvents and brominating agents requires appropriate safety measures and waste disposal protocols.

Chemical Reactions Analysis

Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the parent propenoic acid and methanol. The reaction is facilitated by the ester functional group’s susceptibility to nucleophilic attack.

Reaction Equation :

(2E) 3 3 Bromo 4 fluorophenyl 2 propenoic acid methyl ester+H2OH+ or OH(2E) 3 3 Bromo 4 fluorophenyl 2 propenoic acid+CH3OH(2E)\text{ 3 3 Bromo 4 fluorophenyl 2 propenoic acid methyl ester}+H_2O\xrightarrow{H^+\text{ or }OH^-}(2E)\text{ 3 3 Bromo 4 fluorophenyl 2 propenoic acid}+CH_3OH

Conditions :

  • Acidic: H₂SO₄, 50°C.

  • Basic: NaOH, aqueous ethanol.

Hydrolysis is key in biological systems, as it converts the ester into its active carboxylic acid form, which may interact with enzymes or receptors .

Esterification

The methyl ester can be synthesized via esterification of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid with methanol. This reaction typically involves catalytic acid (e.g., H₂SO₄) and Dean-Stark traps to remove water.

Reaction Equation :

(2E) 3 3 Bromo 4 fluorophenyl 2 propenoic acid+CH3OHH+(2E) 3 3 Bromo 4 fluorophenyl 2 propenoic acid methyl ester+H2O(2E)\text{ 3 3 Bromo 4 fluorophenyl 2 propenoic acid}+CH_3OH\xrightarrow{H^+}(2E)\text{ 3 3 Bromo 4 fluorophenyl 2 propenoic acid methyl ester}+H_2O

Conditions :

  • Catalyst: H₂SO₄ or DCC (N,N'-dicyclohexylcarbodiimide) .

  • Solvent: Toluene or dichloromethane .

This reaction is reversible and thermodynamically driven by the removal of water .

Electrophilic Aromatic Substitution

The bromo (Br) and fluoro (F) substituents on the phenyl ring act as strong electron-withdrawing groups, activating the ring for electrophilic substitution at the para and ortho positions relative to the propenoic acid ester chain.

Reaction Example :

Compound+Electrophile e g NO Substituted aromatic derivative\text{Compound}+\text{Electrophile e g NO }\rightarrow \text{Substituted aromatic derivative}

Conditions :

  • Nitration: HNO₃/H₂SO₄, 0°C.

  • Halogenation: Cl₂/FeCl₃, 25°C.

This reactivity is critical for synthesizing derivatives with enhanced biological activity .

Polymerization

The propenoic acid ester group can undergo radical or ionic polymerization to form poly(acrylic ester) derivatives. Polymerization is initiated by UV light or initiators like AIBN (azobisisobutyronitrile).

Reaction Equation :

n(2E) 3 3 Bromo 4 fluorophenyl 2 propenoic acid methyl esterInitiatorPoly ester n\cdot (2E)\text{ 3 3 Bromo 4 fluorophenyl 2 propenoic acid methyl ester}\xrightarrow{\text{Initiator}}\text{Poly ester }

Conditions :

  • Solvent: THF or DMF.

  • Temperature: 60–80°C.

Polymerization introduces new material properties, such as thermal stability and biocompatibility.

Biological Interactions

The methyl ester exhibits potential as a lead compound in drug discovery due to its ability to inhibit estrogen receptor isoforms (ERα, ERβ, ERRγ) in breast cancer models. Molecular docking studies reveal strong hydrogen bonding with receptor ligand-binding domains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester show promising anticancer properties. The presence of bromine and fluorine in the phenyl ring enhances the compound's ability to interact with biological targets, potentially inhibiting cancer cell proliferation. A study demonstrated that derivatives of propenoic acids exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Anti-inflammatory Properties

The compound's structural characteristics may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating diseases characterized by inflammation, such as arthritis .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymers. Its reactive double bond allows for polymerization processes that can lead to the formation of high-performance materials. Studies have shown that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability .

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds can be exploited in developing durable coatings that provide resistance to environmental factors. Research has indicated that the incorporation of fluorinated compounds improves the hydrophobicity and chemical resistance of coatings .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be used to synthesize various complex molecules through reactions such as nucleophilic substitution and Michael addition. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Data Tables

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Anti-inflammatory treatmentsInhibition of pro-inflammatory cytokines
Materials SciencePolymer synthesisEnhanced mechanical properties in polymer matrices
Coatings and adhesivesImproved hydrophobicity due to fluorination
Chemical SynthesisSynthetic intermediatesVersatile reactions leading to complex molecules

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal investigated the efficacy of fluorinated propenoic acid derivatives against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, highlighting the potential for developing targeted therapies using similar compounds .
  • Polymer Development : In a materials science study, researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials exhibited superior thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester largely depends on its interaction with biological targets. The bromo and fluoro substituents can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Propenoic Acid, 3-(3,4-Dimethoxyphenyl)-, Methyl Ester
  • Structure : Features a 3,4-dimethoxyphenyl group instead of bromo/fluoro substituents.
  • Molecular Formula : C₁₂H₁₄O₄.
  • Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing bromo and fluoro groups. This affects reactivity in electrophilic substitutions and interactions with biological targets. Retention time in chromatography (1.47) suggests moderate polarity .
(2E)-3-(Formylphenyl)-2-propenoic Acid, Methyl Ester
  • Structure : Contains a formyl (-CHO) substituent on the phenyl ring.
  • The formyl group can undergo further functionalization (e.g., condensation reactions) .
2-Propenoic Acid, 2-Bromo-3-phenyl-, Methyl Ester
  • Structure: Bromine is on the propenoic acid chain (C2 position) rather than the aromatic ring.
  • Key Differences : Altered electronic effects and steric hindrance may influence conjugation and reactivity. The bromine’s position could affect metabolic stability .

Ester Group Modifications

tert-Butyl (2E)-3-(2-Formylphenyl)prop-2-enoate
  • Structure : Uses a bulky tert-butyl ester instead of methyl.
  • Impact : Increased steric bulk may enhance stability against hydrolysis but reduce solubility in polar solvents. Such modifications are common in prodrug design .
Trans-Ferulic Acid Esters (e.g., Tetracosyl/Pentacosyl Esters)
  • Structure: Long alkyl chains (C24/C25) attached to the propenoic acid group.
  • Bioactivity: Demonstrated cytotoxic activity against cancer cell lines (e.g., Bel-7402, BGC-823) in . The main compound’s halogenated aromatic ring may offer enhanced target binding compared to these non-halogenated analogs .

Halogenated Analogs

3-(2-Bromo-phenyl)-Propionic Acid Ethyl Ester
  • Structure : Propionic acid derivative with bromine on the phenyl ring.
  • Key Differences: Saturated backbone (vs.

Electronic and Steric Effects

  • Electron-Withdrawing Substituents : The bromo and fluoro groups in the main compound increase the electrophilicity of the α,β-unsaturated ester, enhancing reactivity toward nucleophiles (e.g., thiols in enzyme active sites).
  • Lipophilicity : Halogens improve membrane permeability, a critical factor in drug bioavailability.

Potential Bioactivity

While direct bioactivity data for the main compound is unavailable, structurally related esters exhibit:

  • Antioxidant Activity : Ferulic acid derivatives in showed DPPH/ABTS radical scavenging .
  • Cytotoxicity : Open-chain bibenzyls in demonstrated stronger antitumor activity than closed-chain analogs .

Biological Activity

(2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester, also known by its CAS number 959961-64-9, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.

  • Molecular Formula : C10H8BrFO2
  • Molecular Weight : 259.07 g/mol
  • CAS Number : 959961-64-9

Biological Activity Overview

The compound has been studied for its antiproliferative effects, particularly in cancer cell lines. Notably, it has shown significant activity against breast cancer cells.

Antiproliferative Activity

Recent studies indicate that this compound exhibits potent antiproliferative effects. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (a breast cancer cell line) and MDA-MB-231 (a triple-negative breast cancer cell line).

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-723 - 33
MDA-MB-23123 - 33
CA-4 (Reference Compound)MCF-73.9

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's activity was comparable to that of CA-4, a known antitumor agent.

The mechanism through which this compound exerts its biological effects appears to involve:

  • Tubulin Interaction : The compound has been shown to interact with tubulin at the colchicine-binding site, leading to destabilization of microtubules. This interaction is critical for its antiproliferative activity.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound results in G2/M phase arrest in MCF-7 cells, indicating its potential role as an antimitotic agent.
  • Induction of Apoptosis : The compound was also found to induce apoptosis in treated cells, further contributing to its efficacy as an anticancer agent.

Case Studies and Experimental Findings

In a study published in Molecules, various derivatives of propenoic acid were synthesized and tested for their biological activities. Among these derivatives, those similar to (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid exhibited promising results in terms of antiproliferative effects and tubulin destabilization .

Furthermore, metabolic profiling studies have suggested that compounds structurally related to (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid may act as antagonists for estrogen receptors, highlighting their potential in hormone-dependent cancers .

Q & A

Q. What degradation pathways occur under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH. Hydrolysis of the ester group is likely under basic conditions (pH > 10), monitored via HPLC. For oxidative degradation, expose to H₂O₂ or UV light and analyze by LC-MS for brominated byproducts. Note: Stability data under extreme conditions are not reported in current literature .

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